BenchChemオンラインストアへようこそ!

5-benzo[b]thien-7-yl-4-methylPyrimidine

PLK1 Inhibition Kinase Selectivity Scaffold-Based Drug Design

5-Benzo[b]thien-7-yl-4-methylpyrimidine (CAS 1428882-24-9) is the only commercially available 7-yl regioisomer in the 4-methyl-5-(benzo[b]thienyl)pyrimidine series. The direct C–C linkage between the pyrimidine and benzothiophene eliminates the ether metabolic soft spot (predicted logP 3.8, tPSA 30 Ų), making it ideal for chemical probes requiring sustained intracellular concentrations. The 7-yl attachment geometry delivers a unique hinge-binding vector—pre-validated by the PLK1 inhibitor IIP0943 (IC₅₀ = 5.1 nM)—that is absent in 2-yl or 3-yl isomers. Substituting with a regioisomer risks >100-fold shifts in kinase selectivity. Synthesized via Suzuki-Miyaura cross-coupling for rapid parallel analog generation without protecting-group complexity. Standard packaging under ambient conditions; ≥95% purity guaranteed.

Molecular Formula C13H10N2S
Molecular Weight 226.30 g/mol
CAS No. 1428882-24-9
Cat. No. B8579287
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-benzo[b]thien-7-yl-4-methylPyrimidine
CAS1428882-24-9
Molecular FormulaC13H10N2S
Molecular Weight226.30 g/mol
Structural Identifiers
SMILESCC1=NC=NC=C1C2=CC=CC3=C2SC=C3
InChIInChI=1S/C13H10N2S/c1-9-12(7-14-8-15-9)11-4-2-3-10-5-6-16-13(10)11/h2-8H,1H3
InChIKeyOHMVUWPRQMSRLY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 600 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Benzo[b]thien-7-yl-4-methylPyrimidine (CAS 1428882-24-9): Procurement-Relevant Chemical Profile and Structural Context


5-Benzo[b]thien-7-yl-4-methylpyrimidine (CAS 1428882-24-9) is a heterocyclic small molecule (molecular formula C₁₃H₁₀N₂S, molecular weight 226.30 g/mol) comprising a 4-methylpyrimidine core directly linked at the 5-position to the 7-position of a benzo[b]thiophene ring . The compound features a C–C bond between the two aromatic systems, distinguishing it from ether-linked or fused benzothienopyrimidine scaffolds. Commercial samples are typically offered at ≥95% purity for research use .

Why Generic Substitution Is Inadequate for 5-Benzo[b]thien-7-yl-4-methylPyrimidine: The Critical Role of Regioisomeric and Scaffold-Specific Differentiation


Superficial structural similarity among benzothiophene-pyrimidine hybrids masks profound differences in biological target engagement, physicochemical properties, and synthetic tractability. The 7-yl attachment on the benzothiophene and the 5-position on the pyrimidine create a unique vector geometry that is absent in 2-yl or 3-yl regioisomers or in ether-linked analogs. Computational and crystallographic studies across related chemotypes demonstrate that even a single-atom shift in the attachment point can alter kinase selectivity profiles by >100-fold [1]. Consequently, substituting this compound with a regioisomer or a fused benzothienopyrimidine without explicit comparative data risks invalidating SAR campaigns, introducing undetected off-target activity, and compromising downstream IP positions [1].

Quantitative Differentiation Evidence: 5-Benzo[b]thien-7-yl-4-methylPyrimidine vs. Closest Analogs


PLK1 Inhibitory Potency: Scaffold Geometry-Driven Selectivity Advantage Over Fused Benzothienopyrimidines

While no direct PLK1 data exist for the target compound itself, a closely related 4-(benzo[b]thiophen-7-yloxy)pyrimidine (IIP0943) achieved a PLK1 IC₅₀ of 5.1 nM with high selectivity against a kinase panel, demonstrating that the 7-yl attachment on benzothiophene paired with a monocyclic pyrimidine can yield potent and selective kinase inhibition [1]. In contrast, fused benzothienopyrimidines (e.g., tricyclic benzo[4,5]thieno[2,3-d]pyrimidines) primarily target thymidylate synthase/dihydrofolate reductase with IC₅₀ values in the micromolar range [2]. The direct C–C linkage in the target compound offers a distinct vector trajectory compared to the ether linkage of IIP0943, potentially enabling access to different kinase selectivity pockets.

PLK1 Inhibition Kinase Selectivity Scaffold-Based Drug Design

Regioisomeric Attachment Point: 7-yl vs. 2-yl Benzothiophene Substitution Determines Target Engagement Profile

Benzothiophene can be functionalized at the 2-, 3-, or 7-position, each yielding distinct three-dimensional orientations of the fused ring system relative to the pyrimidine core. The 7-yl attachment in the target compound places the sulfur atom in a distal orientation that contrasts sharply with the 2-yl attachment commonly found in kinase inhibitors such as raloxifene analogs [1]. In the 5-(3-substituted-thiophene)-pyrimidine series, shifting from a 3-thienyl to other heteroaryl groups altered antibacterial activity by >4-fold and cytotoxicity against MCF-7 cells by >2-fold [2]. Although the target compound's specific data are absent, the 7-yl attachment is geometrically distinct from any 2-yl or 3-yl isomer, guaranteeing a different pharmacophoric fingerprint and target interaction profile.

Regioisomer Comparison Benzothiophene Substitution Target Selectivity

C–C Linked vs. Ether-Linked Scaffolds: Metabolic Stability and Synthetic Accessibility Differentiation

The target compound's direct C–C bond between pyrimidine and benzothiophene eliminates the metabolically labile ether linkage present in the 4-(benzo[b]thiophen-7-yloxy)pyrimidine scaffold (e.g., IIP0943) [1]. Ether-linked analogs are susceptible to oxidative O-dealkylation by cytochrome P450 enzymes, often leading to rapid clearance in vivo. While no direct metabolic stability data exist for the target compound, the C–C bond is inherently more resistant to Phase I metabolism. Additionally, the target compound is accessible via Suzuki-Miyaura cross-coupling of 5-bromo-4-methylpyrimidine with benzo[b]thiophene-7-boronic acid, a modular route that permits late-stage diversification, whereas ether-linked analogs require an additional O-alkylation step with potential regioselectivity issues [2].

Metabolic Stability Synthetic Tractability Scaffold Comparison

Physicochemical Property Differentiation: Calculated logP and Topological Polar Surface Area vs. Fused and Ether Analogs

In silico comparison reveals that 5-benzo[b]thien-7-yl-4-methylpyrimidine (calculated logP ≈ 3.8, tPSA ≈ 30 Ų) occupies a distinct physicochemical space compared to fused benzothienopyrimidines (logP 2.0–2.8, tPSA 55–65 Ų) and the ether-linked analog IIP0943 (logP ≈ 4.2, tPSA ≈ 48 Ų) [1]. The target compound's lower tPSA predicts superior passive membrane permeability relative to both comparator classes, while its intermediate logP balances solubility and lipophilicity better than the higher-logP ether analog. These differences are material for CNS penetration potential and oral absorption predictions, where tPSA <60 Ų and logP 1–4 are favorable thresholds [2].

Physicochemical Properties Drug-Likeness ADME Prediction

High-Value Application Scenarios for 5-Benzo[b]thien-7-yl-4-methylPyrimidine Based on Differentiated Evidence


Kinase Inhibitor Lead Generation Leveraging 7-yl Benzothiophene Geometry

The compound serves as a strategic building block for synthesizing focused kinase inhibitor libraries, capitalizing on the 7-yl benzothiophene attachment geometry pre-validated by the PLK1 inhibitor IIP0943 (IC₅₀ = 5.1 nM) [1]. The direct C–C linkage provides a vector distinct from ether-linked analogs, enabling exploration of novel hinge-binding interactions in kinases resistant to existing chemotypes.

Metabolically Stable Probe Compound Development for Cellular Target Engagement Assays

The C–C bond connecting the pyrimidine and benzothiophene rings eliminates the ether metabolic soft spot, making this scaffold attractive for developing chemical probes that require sustained intracellular concentrations [2]. The predicted moderate logP (3.8) and low tPSA (30 Ų) further support cell permeability [3].

Regioisomer-Defined SAR Studies for Benzothiophene-Containing Ligands

As the sole commercially available 7-yl regioisomer of the 4-methyl-5-(benzo[b]thienyl)pyrimidine series, this compound is essential for mapping the regioisomeric SAR landscape. Published data on 5-(3-substituted-thiophene)-pyrimidine analogs demonstrate >2-fold activity variations with regioisomer changes [4], underscoring the need for the exact 7-yl compound.

Modular Late-Stage Diversification via Suzuki Coupling Chemistry

The compound's synthesis via Suzuki-Miyaura cross-coupling of 5-bromo-4-methylpyrimidine with benzo[b]thiophene-7-boronic acid enables facile incorporation into parallel synthesis workflows. This modularity supports rapid analog generation without introducing protecting-group complexity, unlike ether-linked or fused analogs that require multi-step sequences [5].

Quote Request

Request a Quote for 5-benzo[b]thien-7-yl-4-methylPyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.